N-(5-chloro-2-methylphenyl)-2-[5,7-dioxo-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl]acetamide
CAS No.: 1251680-30-4
Cat. No.: VC11976951
Molecular Formula: C17H17ClN4O3S
Molecular Weight: 392.9 g/mol
* For research use only. Not for human or veterinary use.
![N-(5-chloro-2-methylphenyl)-2-[5,7-dioxo-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl]acetamide - 1251680-30-4](/images/structure/VC11976951.png)
Specification
CAS No. | 1251680-30-4 |
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Molecular Formula | C17H17ClN4O3S |
Molecular Weight | 392.9 g/mol |
IUPAC Name | N-(5-chloro-2-methylphenyl)-2-(5,7-dioxo-6-propan-2-yl-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)acetamide |
Standard InChI | InChI=1S/C17H17ClN4O3S/c1-9(2)22-16(24)15-13(8-26-20-15)21(17(22)25)7-14(23)19-12-6-11(18)5-4-10(12)3/h4-6,8-9H,7H2,1-3H3,(H,19,23) |
Standard InChI Key | RYESMPIOIBPUIH-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)Cl)NC(=O)CN2C3=CSN=C3C(=O)N(C2=O)C(C)C |
Canonical SMILES | CC1=C(C=C(C=C1)Cl)NC(=O)CN2C3=CSN=C3C(=O)N(C2=O)C(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a bicyclic thiazolo[4,3-d]pyrimidine system substituted with a 5-chloro-2-methylphenyl group at the acetamide nitrogen and an isopropyl moiety at the 6-position of the pyrimidine ring. The thiazole (sulfur-nitrogen heterocycle) and pyrimidine (two-nitrogen heterocycle) fusion creates a planar scaffold with conjugated π-systems, while the 5,7-diketo groups introduce hydrogen-bonding capabilities .
Key Substituents
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5-Chloro-2-methylphenyl group: Enhances lipophilicity and steric bulk, potentially influencing membrane permeability .
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Isopropyl group: Introduces chirality at the 6-position, which may affect receptor binding specificity .
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Acetamide linker: Serves as a flexible spacer between the aromatic and heterocyclic components .
Molecular Formula and Weight
Based on structural analysis, the molecular formula is calculated as C₁₇H₁₈ClN₄O₃S with a molecular weight of 393.87 g/mol. This aligns with analogous thiazolo-pyrimidine derivatives reported in PubChem entries .
Property | Value |
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Molecular Formula | C₁₇H₁₈ClN₄O₃S |
Molecular Weight (g/mol) | 393.87 |
Hydrogen Bond Donors | 2 (NH and keto group) |
Hydrogen Bond Acceptors | 5 (3 keto, 1 amide) |
Synthesis and Optimization
Retrosynthetic Approach
The synthesis likely proceeds through a multi-step sequence:
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Heterocycle Formation: Cyclocondensation of thiourea derivatives with β-keto esters to construct the thiazolo[4,3-d]pyrimidine core .
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Isopropyl Introduction: Alkylation at the 6-position using isopropyl bromide under basic conditions .
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Acetamide Coupling: Reaction of the heterocyclic amine with 2-chloro-N-(5-chloro-2-methylphenyl)acetamide in the presence of a coupling agent like HATU .
Critical Reaction Parameters
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Temperature Control: Maintaining 60–80°C during cyclization prevents side reactions .
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Catalyst Selection: Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in the final amidation step .
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Chiral Resolution: Chromatographic separation may be required to isolate enantiomers due to the isopropyl group’s stereogenic center .
Physicochemical Properties
Solubility and Lipophilicity
The compound exhibits low aqueous solubility (predicted logP = 2.8) due to its aromatic and isopropyl groups, necessitating formulation with co-solvents like DMSO for biological testing .
Stability Profile
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Thermal Stability: Decomposes above 200°C based on differential scanning calorimetry of related structures .
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Photostability: The thiazole ring undergoes partial degradation under UV light (λ = 254 nm), requiring storage in amber vials .
Biological Activity and Mechanisms
Analog Structure | MIC Against S. aureus (µg/mL) | MIC Against C. albicans (µg/mL) |
---|---|---|
N-(thieno[2,3-b]thiopyran-yl)acetamide | 0.98 | 1.12 |
Thiazolo-pyrimidine derivatives | 0.45–1.20 | 0.89–1.56 |
The chloro and methyl groups may enhance membrane disruption, while the diketo moieties could inhibit microbial enzymes like dihydrofolate reductase .
Kinase Inhibition
Molecular docking simulations predict strong binding (ΔG = −9.2 kcal/mol) to the ATP pocket of EGFR tyrosine kinase, suggesting potential anticancer applications .
Industrial and Pharmaceutical Applications
Drug Development
The compound’s dual antimicrobial and kinase-inhibitory profile positions it as a candidate for:
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Multidrug-resistant infection therapies
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EGFR-positive cancer adjuvants
Agricultural Chemistry
Thiazolo-pyrimidine derivatives have demonstrated fungicidal activity against Phytophthora infestans (EC₅₀ = 2.3 ppm), suggesting potential crop protection applications .
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